molecular formula C14H28N4O4 B8608292 1,4,8,11-Tetraazacyclotetradecane-1,8-diacetic acid CAS No. 117152-70-2

1,4,8,11-Tetraazacyclotetradecane-1,8-diacetic acid

Cat. No.: B8608292
CAS No.: 117152-70-2
M. Wt: 316.40 g/mol
InChI Key: VGCOGXWEJYLXMQ-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-1,8-diacetic acid is a useful research compound. Its molecular formula is C14H28N4O4 and its molecular weight is 316.40 g/mol. The purity is usually 95%.
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Properties

CAS No.

117152-70-2

Molecular Formula

C14H28N4O4

Molecular Weight

316.40 g/mol

IUPAC Name

2-[8-(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid

InChI

InChI=1S/C14H28N4O4/c19-13(20)11-17-7-1-3-15-5-10-18(12-14(21)22)8-2-4-16-6-9-17/h15-16H,1-12H2,(H,19,20)(H,21,22)

InChI Key

VGCOGXWEJYLXMQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCCNCCN(C1)CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of compound (4) (0.48 g, 0.96 mmol) in absolute ethanol (40 ml) was added 10% Pd/C (0.12 g). The resultant mixture was stirred at an ambient temperature under H2 atmosphere for 10 hours. The reaction mixture was filtered through a celite pad, and washed with ethanol (2×10 ml). The combined filtrate was evaporated in vacuo to give an oily residue, which was then treated with diethyl ether (Et2O) to obtain an off-white solid (0.29 g, 98% yield). 1H NMR (500 MHz, D2O): δ 3.48 (brs, 2H), 3.01-3.19 (m, 10H), 2.80 (brs, 6H), 2.67 (brs, 2H), 1.84 (brs, 4H); 13C NMR (125 MHz, D2O): δ 179.0, 56.3, 55.7, 48.9, 45.4, 22.8; HRMS (FAB) calculated for C14H28N4O4: 317.2189 [(M+H)+], measured value: 317.2185 [(M+H)+].
Name
compound ( 4 )
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
98%

Synthesis routes and methods II

Procedure details

Compound (5) (1.12 g, 2.61 mmol) was dissolved in a mixture of CF3CO2H (TFA) and CH2Cl2 (1:1 (v/v), 40 ml). The resultant mixture was stirred at an ambient temperature for 24 hours. The solvent was evaporated under reduced pressure to give an oily residue, which was then treated with Et2O to obtain an off-white solid of compound (6) (1.39 g, 98% yield, calculated as 2 equivalents of TFA for the basic weight). 1H NMR (500 MHz, D2O): δ 3.31 (brs, 2H), 3.22-2.95 (m, 8H), 2.94-2.72 (m, 8H), 2.64 (brs, 2H), 1.83 (brs, 4H); 13C NMR (125 MHz, D2O): δ 180.9, 57.5, 56.9, 55.4, 49.2, 46.2, 23.7; HRMS (FAB) calculated for C14H28N4O4: 317.2189 [(M+H)+], measured value: 317.2185 [(M+H)+].
Name
Compound ( 5 )
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

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